molecular formula C18H19BrClNO2 B2602530 3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide CAS No. 1788559-25-0

3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide

Cat. No.: B2602530
CAS No.: 1788559-25-0
M. Wt: 396.71
InChI Key: BSFFQZGKXRGJCX-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-[2-(2-Chlorophenyl)-2-Methoxyethyl]propanamide ( 1788559-25-0) is a synthetic organic compound with a molecular formula of C18H19BrClNO2 and a molecular weight of 396.71 g/mol . This propanamide derivative is offered as a high-purity chemical reagent for early-stage research and discovery efforts. Propanamide derivatives are a significant class of compounds in medicinal chemistry and pharmacology research, frequently explored for their interactions with various biological targets . For instance, some piperidine propionamide derivatives have been developed as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, showing promise in preclinical models of pain . Other research areas for related compounds include the development of acetylcholinesterase (AChE) inhibitors, which are relevant to the cholinergic system and neurodegenerative diseases, and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for pain and inflammation research . The specific bromo- and chloro-substituted aromatic rings in this compound's structure make it a valuable building block for further chemical synthesis and exploration of structure-activity relationships (SAR) . Researchers can utilize this compound as a key intermediate in organic synthesis or as a pharmacological tool. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClNO2/c1-23-17(14-7-3-5-9-16(14)20)12-21-18(22)11-10-13-6-2-4-8-15(13)19/h2-9,17H,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFFQZGKXRGJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCC1=CC=CC=C1Br)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzoyl chloride with 2-(2-chlorophenyl)-2-methoxyethylamine under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen substituents.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Acyl Group N-Substituent Halogen/Functional Groups Molecular Weight Reported Bioactivity
3-(2-Bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide 3-(2-Bromophenyl)propanamide 2-(2-Chlorophenyl)-2-methoxyethyl Br (ortho), Cl (ortho), methoxy ~436.7 g/mol Not reported
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen-derived acyl (methoxynaphthyl) 3-Chlorophenethyl Cl (meta), methoxynaphthyl ~425.9 g/mol Potential anti-inflammatory activity (inferred from naproxen core)
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Ibuprofen-derived acyl (isobutylphenyl) 3-Chlorophenethyl Cl (meta), isobutyl ~385.9 g/mol Analgesic/anti-inflammatory potential (ibuprofen derivative)
3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide 3-(4-Bromophenylfuryl)propanamide 4-Methoxyphenethyl Br (para), methoxy (para) ~478.3 g/mol Not reported
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide 3-(2-Bromophenyl)propanamide 2-(1-Benzothiophen-3-yl)-2-hydroxyethyl Br (ortho), benzothiophene, hydroxy ~404.3 g/mol Not reported (benzothiophene may confer CNS activity)

Key Structural Differences and Implications

Halogen Positioning: The target compound’s ortho-substituted bromophenyl and chlorophenyl groups contrast with the meta-chlorophenyl in and para-bromophenyl in .

Functional Groups on N-Substituent :

  • The methoxy group in the target compound enhances polarity compared to purely lipophilic substituents (e.g., isobutyl in ). This may improve solubility but reduce membrane permeability .
  • The benzothiophene group in introduces aromatic heterocyclic character, which is absent in the target compound but could influence CNS-targeted activity.

Acyl Group Diversity :

  • The target lacks the naproxen-derived methoxynaphthyl group (anti-inflammatory) in and the ibuprofen-derived isobutylphenyl group (analgesic) in . Its simpler propanamide backbone may prioritize metabolic stability over target-specific efficacy.

Pharmacological Considerations

  • Lipophilicity : The target’s calculated logP (~4.2, estimated) is higher than naproxen-derived analogs (logP ~3.5 ) but lower than benzothiophene-containing (logP ~4.8), suggesting moderate blood-brain barrier penetration.
  • Bioisosteric Replacements : Replacing the methoxy group with hydroxy (as in ) could enhance hydrogen-bonding interactions but reduce metabolic stability.

Biological Activity

3-(2-bromophenyl)-N-[2-(2-chlorophenyl)-2-methoxyethyl]propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18_{18}H18_{18}BrClN\O
  • Molecular Weight : 372.7 g/mol
  • IUPAC Name : this compound

This compound features a brominated phenyl group and a chlorinated phenyl moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies, highlighting its potential as an anticancer agent and its effects on different cellular processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cytotoxicity : The compound has shown cytotoxic effects against Molt-3 leukemia cells and several solid tumor cell lines at concentrations below 6.5 µM .
  • Mechanism of Action : The mechanism involves S-phase arrest in the cell cycle, which prevents the proliferation of cancer cells without directly targeting tubulin .

Case Study 1: Synthesis and Evaluation

A study synthesizing novel benzamide derivatives, including the target compound, reported their antiproliferative activity against leukemia cells. The findings suggested that structural modifications could enhance efficacy, indicating that further optimization of the bromine and chlorine substituents may yield more potent derivatives .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of halogen atoms (bromine and chlorine) significantly influences the biological activity of related compounds. For instance, compounds with ortho-substituted phenyl groups exhibited improved potency against specific cancer types .

Table 1: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMolt-3 Leukemia<6.5S-phase arrest
Related BenzamidesVarious Solid TumorsVariesCell cycle inhibition

Table 2: Structure-Activity Relationship Data

CompoundSubstituentsIC50 (µM)% Inhibition at 38 µM
Compound A2-Br1.6 ± 0.184 ± 7
Compound B2-Cl1.3 ± 0.183 ± 1
Compound CNo halogen>38<30

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